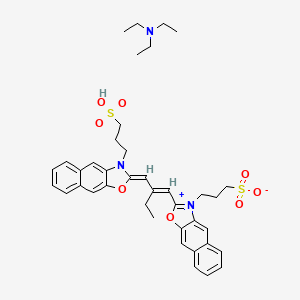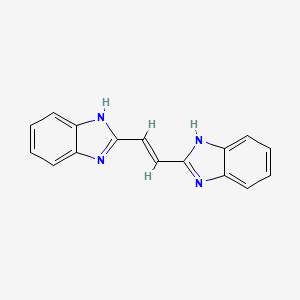
Uvitex MA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uvitex MA is a fluorescent whitening agent commonly used in various industries, including textiles, paper, and detergents. It belongs to the class of optical brightening agents, which absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness and brightness in materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uvitex MA typically involves the reaction of stilbene derivatives with sulfonic acid groups. The process includes several steps:
Condensation Reaction: The initial step involves the condensation of stilbene derivatives with formaldehyde in the presence of a base.
Sulfonation: The resulting product is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.
Purification: The final product is purified through crystallization or other separation techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Uvitex MA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving the sulfonic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted stilbene compounds.
Applications De Recherche Scientifique
Uvitex MA has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: this compound is employed in fluorescence microscopy to stain and visualize biological samples, particularly fungi and algae.
Medicine: The compound is used in diagnostic assays and imaging techniques due to its fluorescent properties.
Industry: this compound is extensively used in the textile and paper industries to enhance the whiteness and brightness of products.
Mécanisme D'action
The mechanism of action of Uvitex MA involves the absorption of ultraviolet light and the subsequent emission of visible blue light. This process is known as fluorescence. The molecular structure of this compound allows it to absorb light in the UV range (300-400 nm) and re-emit it in the blue range (400-500 nm). This property makes it effective in enhancing the appearance of whiteness in materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcofluor White: Another optical brightening agent used in similar applications.
Blankophor: A fluorescent whitening agent with similar properties and uses.
Fluorescent Brightener 28: Commonly used in detergents and textiles.
Uniqueness of Uvitex MA
This compound is unique due to its high stability and intense fluorescence. It has a slower fade rate compared to other fluorescent dyes, making it more effective in long-term applications. Additionally, this compound is less hazardous and more cost-effective than some other optical brightening agents, making it a preferred choice in various industries.
Propriétés
Numéro CAS |
95-34-1 |
|---|---|
Formule moléculaire |
C16H12N4 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H12N4/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,17,18)(H,19,20)/b10-9+ |
Clé InChI |
OLUOIVJKRJJSKM-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C=CC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13777958.png)
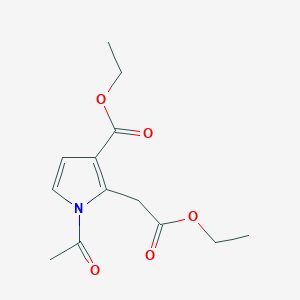
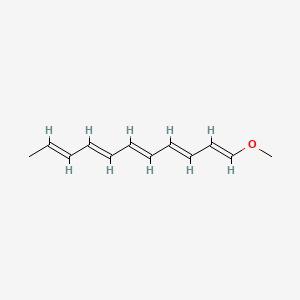
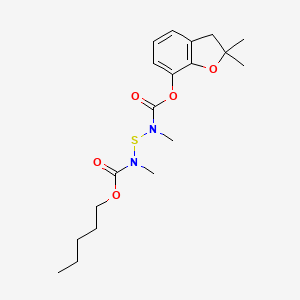

![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)


![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)


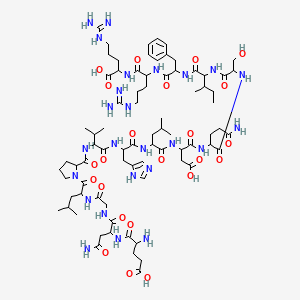
![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)
